molecular formula C6H14N2O2 B559551 DL-Lysine CAS No. 70-54-2

DL-Lysine

Cat. No. B559551
CAS RN: 70-54-2
M. Wt: 146.19 g/mol
InChI Key: KDXKERNSBIXSRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Lysine can be synthesized via de novo synthesis. While plants and bacteria rely on variations of the meso-diaminopimelate pathway for lysine biosynthesis, fungi exclusively use the α-aminoadipate pathway .


Molecular Structure Analysis

The molecular formula of DL-Lysine is C6H14N2O2 . Its average mass is 146.188 Da and its monoisotopic mass is 146.105530 Da . The structure of DL-Lysine is also available as a 2D Mol file .


Chemical Reactions Analysis

Lysine reacts with Dimethylaminonapthelenesulfonylchloride (Dansyl Chloride) in a nucleophilic substitution reaction . It also reacts with high specificity toward aldehydes to form imines (Schiff bases), which can be reduced with sodium borohydride or cyanoborohydride to form a secondary amine .


Physical And Chemical Properties Analysis

DL-Lysine has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±32.0 °C at 760 mmHg, and a flash point of 142.2±25.1 °C . It has 4 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds . Its polar surface area is 89 Å2 .

Scientific Research Applications

  • DL-Lysine's structural changes under X-ray irradiation were explored, revealing a decomposition mechanism involving transformation to a free base and decarboxylation, producing 1,5-diaminopentane and CO2 (Bozack, Zhou, & Worley, 1994).

  • Dietary lysine levels and salinity impact the growth and nutrient metabolism of genetically improved farmed tilapia, with different dietary lysine levels enhancing growth performance and nutrient metabolism under varying salinities (Shao et al., 2022).

  • Lysinoalanine, a derivative of DL-Lysine, was found in proteins of home-cooked and commercial foods, suggesting its formation under non-alkaline heating conditions (Sternberg, Kim, & Schwende, 1975).

  • A revised method using DL-Lysine as a standard was proposed for determining available lysine in animal protein concentrates, suitable for examining large numbers of samples (Hall, Trinder, & Givens, 1973).

  • The mechanism of action of lysine 5,6-aminomutase was analyzed, showing its dependence on pyridoxal-5(')-phosphate and adenosylcobalamin and its transformation of D-lysine into various diamino acids (Tang, Casarez, Wu, & Frey, 2003).

  • A study on dl-2,6-diamino-4-hexynoic acid, a lysine analog, revealed its inhibitory effects on DNA, RNA, and protein synthesis in pneumococci (Neumeyer & Firshein, 1966).

  • Investigations into the action of amino acid oxidase on ε-acyllysine and lysine provided insights into enzyme-substrate interactions (Yoshimoto, 1958).

  • A study examined the uptake of DL-Lysine-H3 in various tissues of euthyroid and dysthyroidal male rats, showing differences in uptake depending on thyroid state (Ford, Rhines, Rhodes, & Hartstein, 1965).

  • The synthesis of γ-Hydroxy-β-lysine, related to DL-Lysine, was explored for its role in antitubercular peptides (Wakamiya, Teshima, Kubota, Shiba, & Kaneko, 1974).

  • L-lysine production improvements, focusing on strain development and fermentation technologies, were reviewed, highlighting the significance of DL-Lysine in industrial applications (Félix, Letti, Pereira, Bonfim, Soccol, & Soccol, 2019).

properties

IUPAC Name

2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKERNSBIXSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26714-32-9
Record name Lysine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26714-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90859004
Record name DL-Lysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysine, DL-

CAS RN

70-54-2
Record name (±)-Lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine, DL-
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Record name DL-Lysine
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Record name DL-lysine
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Record name LYSINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,630
Citations
N Sato, T Uzuki, K Toi, T Akashi - Agricultural and Biological …, 1969 - Taylor & Francis
… caprolactam, a synthetic precursor of DL-lysine, is resolved by use … DL-lysine or its derivatives by preferential crystallization due to inoculation. Here we report the resolution of DL-lysine…
Number of citations: 14 www.tandfonline.com
A Neuberger, F Sanger - Biochemical Journal, 1944 - ncbi.nlm.nih.gov
… The d-lysine required for this work has been made by resolution of dl-lysine with camphoric acid (Berg, 1936b). The difficulty of obtaining 1-camphoric acid has caused us to investigate …
Number of citations: 62 www.ncbi.nlm.nih.gov
CP Berg - Journal of Biological Chemistry, 1936 - Elsevier
… Several procedures for the preparation of dl-lysine are recorded in the … describes the separation of dl-lysine into its optical components. … We have resolved dl-lysine by fractionally …
Number of citations: 19 www.sciencedirect.com
JC Eck, CS Marvel - Journal of Biological Chemistry, 1934 - Elsevier
… Fischer and Weigert (1) obtained dl-lysine by a complex … Von Braun (3) synthesized dl-lysine by a 7-step method from piperi… The conversion of e-benzoylaminocaproic acid to dl-lysine …
Number of citations: 33 www.sciencedirect.com
M Hatano, T Nozawa, S Ikeda… - … Chemistry and Physics, 1971 - Wiley Online Library
… The complex‐formations of poly‐L‐lysine and poly‐DL‐lysine with cupric ions in aqueous … (II) complexes were compared with those on the poly‐DL‐lysine‐copper(II) complexes. …
Number of citations: 57 onlinelibrary.wiley.com
S Wada - The Journal of Biochemistry, 1959 - jstage.jst.go.jp
… -position of Nƒ¿, N• Œ-dibenzoyl-DL-lysine, and the third one hydrolyzes the acyl group of Nƒ¿-… by KT-83 of N,- Nƒ¿-diacyl-DL-lysine to L-lysine and unchanged Na NƒÃ-diacyl-D-lysine. …
Number of citations: 14 www.jstage.jst.go.jp
B Khawas - … Section B: Structural Crystallography and Crystal …, 1971 - scripts.iucr.org
Preliminary crystal-structure data for L-arginine HCI,, L-cysteine, DL-lysine and DL-phenylalanine have been derived from an analysis of their powder patterns. L-arginine HC1, …
Number of citations: 38 scripts.iucr.org
Y Tani, R Miyake, R Yukami, Y Dekishima… - Applied microbiology …, 2015 - Springer
… dl-lysine. The amount of l-pipecolic acid in the reaction mixture increased concomitantly with a decrease in the amount of dl-lysine (… acid per mole of dl-lysine consumed was determined …
Number of citations: 34 link.springer.com
P OLYNYK, DB CAMP, AM GRIFFITH… - The Journal of …, 1948 - ACS Publications
… In the attempt to prepare DL-lysine labeled with C14 for use in metabolic stud- … yield DL-lysine with C14 in the epsilon position. Our attempts to prepare the desired valeric acid were …
Number of citations: 21 pubs.acs.org
I CHIBATA, A WATANABE, S YAMADA - Bulletin of the Agricultural …, 1957 - jstage.jst.go.jp
… completely satisfactory for the optical resolu tion of DL-lysine, … of e-benzoyl-ee-acetyl DL-lysine was found to be an … enzymatic hydrolysis of the acyl DL-lysine such as metal activation …
Number of citations: 13 www.jstage.jst.go.jp

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